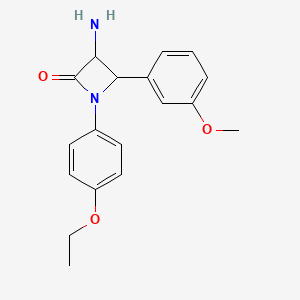
3-Amino-1-(4-ethoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(4-ethoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-ethoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes and amines.
Formation of Schiff Base: The benzaldehyde reacts with an amine to form a Schiff base under mild acidic conditions.
Cyclization: The Schiff base undergoes cyclization with a suitable reagent, such as chloroacetyl chloride, to form the azetidinone ring.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction, optimizing reaction times and temperatures, and employing continuous flow reactors for better control over reaction conditions.
化学反応の分析
Types of Reactions
3-Amino-1-(4-ethoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidinones with different functional groups.
科学的研究の応用
3-Amino-1-(4-ethoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Biology: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-Amino-1-(4-ethoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one involves:
Molecular Targets: The compound may target specific enzymes or receptors in the body, inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 3-Amino-1-(4-methoxyphenyl)-4-(3-ethoxyphenyl)azetidin-2-one
- 3-Amino-1-(4-ethoxyphenyl)-4-(3-hydroxyphenyl)azetidin-2-one
- 3-Amino-1-(4-ethoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one
Uniqueness
3-Amino-1-(4-ethoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy and methoxy groups on the phenyl rings enhances its solubility and reactivity, making it a valuable compound for research and development.
特性
分子式 |
C18H20N2O3 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
3-amino-1-(4-ethoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C18H20N2O3/c1-3-23-14-9-7-13(8-10-14)20-17(16(19)18(20)21)12-5-4-6-15(11-12)22-2/h4-11,16-17H,3,19H2,1-2H3 |
InChIキー |
KTCIVZZMIYZWLD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


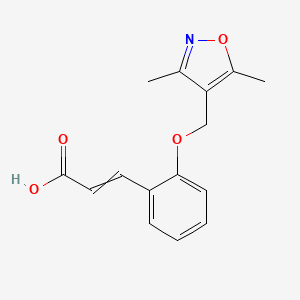
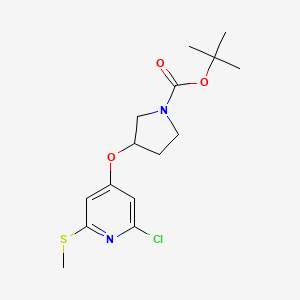

![1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride](/img/structure/B14785638.png)
![[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B14785660.png)
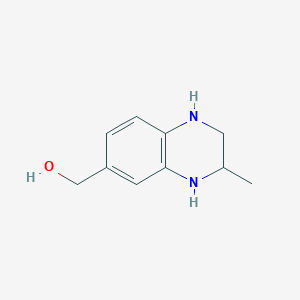
![N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide](/img/structure/B14785687.png)
![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate](/img/structure/B14785692.png)
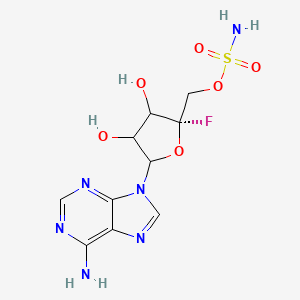
![4-(2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoate](/img/structure/B14785702.png)
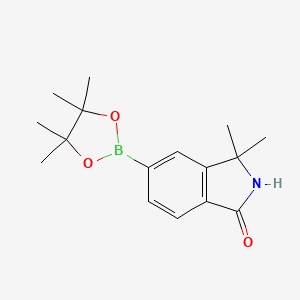

![Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[4-(benzoyloxy)benzoyl]-](/img/structure/B14785716.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14785720.png)
